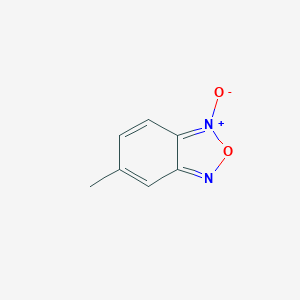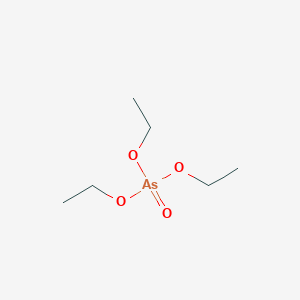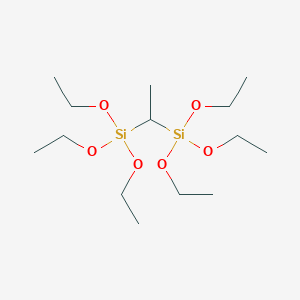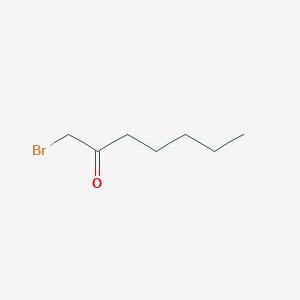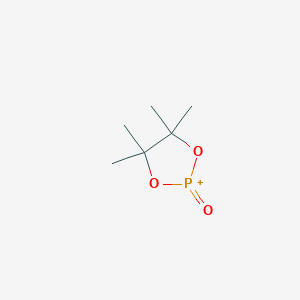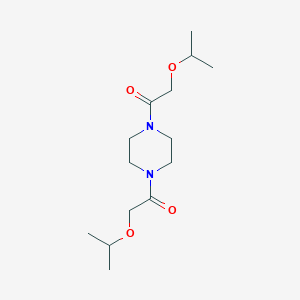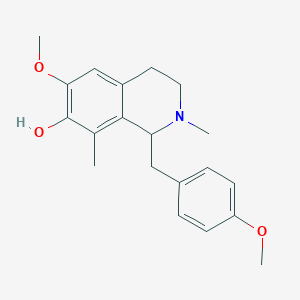![molecular formula C9H11NO B090999 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine CAS No. 17775-01-8](/img/structure/B90999.png)
2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine
概述
描述
2,3,4,5-四氢苯并[f][1,4]恶氮杂卓是一种杂环化合物,其分子式为C9H11NO。 它在室温下为浅黄色至黄色液体,分子量为149.19 g/mol . 该化合物因其独特的结构而受到关注,其中包含一个稠合到恶氮杂卓环上的苯环,使其成为药物化学和药物设计中宝贵的骨架 .
准备方法
2,3,4,5-四氢苯并[f][1,4]恶氮杂卓可以通过多种方法合成:
2-芳氧基乙胺与2-甲酰基苯甲酸反应: 该方法涉及形成氨基萘酰胺,然后环化.
2-(8-甲氧基-2,3-二氢-1,4-苯并恶氮杂卓-5-基)苯甲酸甲酯的重排: 该方法使用Bischler-Napieralski条件.
三氟甲磺酸钪或铜催化的α-甲氧基-异吲哚啉酮的酰胺基烷基化: 该方法用于形成1,4-苯并恶氮杂卓.
化学反应分析
2,3,4,5-四氢苯并[f][1,4]恶氮杂卓会发生各种化学反应:
氧化: 该化合物可以在特定条件下被氧化以形成不同的氧化衍生物。
还原: 可以进行还原反应来修饰恶氮杂卓环。
科学研究应用
2,3,4,5-四氢苯并[f][1,4]恶氮杂卓在科学研究中有几个应用:
作用机制
2,3,4,5-四氢苯并[f][1,4]恶氮杂卓的作用机制涉及它与特定分子靶标的相互作用。 例如,已证明它可以破坏PEX14-PEX5蛋白-蛋白质界面,导致锥虫中基本细胞过程的抑制,从而导致细胞死亡 . 这种破坏是通过与PEX14蛋白结合来实现的,阻止其与PEX5的相互作用,从而抑制蛋白质导入糖体 .
相似化合物的比较
2,3,4,5-四氢苯并[f][1,4]恶氮杂卓可以与其他类似化合物进行比较,例如:
四氢苯并[b]氮杂卓: 这些化合物用于治疗心血管疾病,并且具有类似的稠合到氮杂卓环上的苯环.
1,4-苯并二氮杂卓: 这些化合物因其抗焦虑和镇静作用而被广泛使用,它们也具有稠合到二氮杂卓环上的苯环.
苯并[b][1,4]恶氮杂卓: 这些化合物具有相似的结构特征,并用于各种医药应用.
2,3,4,5-四氢苯并[f][1,4]恶氮杂卓的独特之处在于其特定的结构及其作为开发新型治疗剂的骨架的潜力,特别是在治疗锥虫病方面 .
属性
IUPAC Name |
2,3,4,5-tetrahydro-1,4-benzoxazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-4-9-8(3-1)7-10-5-6-11-9/h1-4,10H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVHFHONOKCUHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619367 | |
| Record name | 2,3,4,5-Tetrahydro-1,4-benzoxazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17775-01-8 | |
| Record name | 2,3,4,5-Tetrahydro-1,4-benzoxazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5-tetrahydro-1,4-benzoxazepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Research indicates that specific derivatives of 2,3,4,5-tetrahydro-1,4-benzoxazepine can act as inhibitors of Peroxisome Proliferator-Activated Receptors (PPARs) [, ] and the PEX14-PEX5 protein-protein interaction []. For example, compounds with this core structure have been shown to bind to PEX14, disrupting protein import into glycosomes and exhibiting trypanocidal activity []. Further research has focused on developing derivatives with enhanced selectivity for specific PPAR subtypes, like PPARα, for potential therapeutic applications [, ].
A: Yes, computational methods, including chemically advanced template search (CATS) algorithms and molecular orbital (MO) calculations, have been employed in the study of 2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives. CATS algorithms facilitated the identification of this scaffold as a potential new class of trypanocidal agents targeting the PEX14-PEX5 interaction []. Additionally, MO calculations have been used to predict the regioselectivity of Friedel-Crafts acylation reactions involving 2,3,4,5-tetrahydro-1H-2-benzazepine, a related compound [].
A: Research highlights the potential of specific 2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives. For example, TPOP146 exhibits a high affinity for the CBP bromodomain (134 nM) with excellent selectivity over other bromodomains []. Another study describes the synthesis and characterization of 9-methoxy-4-methyl-6-phenyl-3,4-dihydro-2H,6H-1,5,4-benzodioxazocine, a novel compound derived from the 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold via Meisenheimer rearrangement [, ].
ANone: Several synthetic routes have been developed for 2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives. These include:
- Bischler-Napieralski cyclization: This method, employing phosphorus oxychloride, has been used to synthesize various 5-aryl-2,3-dihydro-1,4-benzoxazepines [, ].
- C-N ring-closure reactions: This approach allows access to 2,3-dihydro-1,4-benzoxazepines with different substituents on the fused aromatic ring [].
- Meisenheimer rearrangement: This reaction, involving N-oxides of 1,4-benzoxazepines, provides a route to novel benzodioxazocine derivatives [, ].
- Reduction of 2,3-dihydro compounds: Various reducing agents like Adams platinum and sodium borohydride are employed to synthesize 5-aryl-2,3,4,5-tetrahydrobenzo[f]1,4-oxazepine derivatives [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
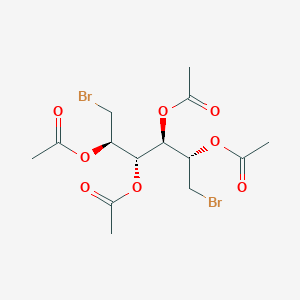
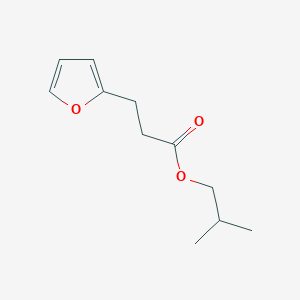
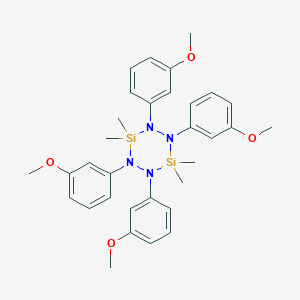
![1,6-Dioxaspiro[4.4]nonane](/img/structure/B90924.png)
